4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride
Description
4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride is a synthetic organic compound comprising three key structural motifs:
- 1,3,5-Trimethyl-1H-pyrazole: A heterocyclic aromatic ring with three methyl substituents, enhancing lipophilicity and metabolic stability.
- Piperazine: A six-membered ring containing two nitrogen atoms, commonly used in pharmaceuticals for its ability to modulate solubility and receptor interactions.
- Aniline: A benzene ring with an amino group, facilitating aromatic interactions in biological systems.
The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological applications. The molecular formula is C₁₇H₂₅ClN₅, with a molecular weight of 334.45 g/mol. Its synthesis likely involves alkylation of piperazine with a pyrazole-methyl intermediate, followed by coupling to aniline and salt formation .
Properties
IUPAC Name |
4-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5.ClH/c1-13-17(14(2)20(3)19-13)12-21-8-10-22(11-9-21)16-6-4-15(18)5-7-16;/h4-7H,8-12,18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQLBILGMNLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C3=CC=C(C=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-19-3 | |
| Record name | Benzenamine, 4-[4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of 1,3,5-trimethylpyrazole with appropriate reagents under controlled conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with piperazine.
Introduction of the Aniline Group: The final step involves the coupling of the piperazine-pyrazole intermediate with aniline, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted aniline or piperazine derivatives.
Scientific Research Applications
4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally related analogs from the literature (Table 1).
Table 1: Structural and Physicochemical Properties of Analogs
Functional Group Analysis
- Piperazine vs. Isopropyl : The piperazine moiety (absent in ) introduces hydrogen-bonding capability, favoring interactions with biological targets like neurotransmitter receptors.
- Salt Forms : The hydrochloride salt in the target compound offers better solubility than the neutral analog in but lower solubility than the dihydrochloride in .
Research Findings and Implications
Pharmacological Potential
- Trimethylpyrazole Advantage: Methyl groups on the pyrazole ring reduce oxidative metabolism, as seen in related compounds, suggesting improved pharmacokinetics compared to non-methylated analogs .
- Salt Selection : The hydrochloride salt balances solubility and bioavailability, critical for oral administration .
Biological Activity
The compound 4-(4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 299.422 g/mol. The structure features a piperazine ring and a pyrazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The piperazine moiety enhances solubility and bioavailability, making it a suitable candidate for drug development.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways. For instance, compounds structurally similar to this one have shown promising inhibitory effects against these targets, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX). These effects are crucial for developing treatments for inflammatory diseases .
Antibacterial Activity
Studies have shown that pyrazole derivatives possess antibacterial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways. For instance, compounds with similar structures have been reported to exhibit significant antibacterial activity against various strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Key modifications in the chemical structure can lead to enhanced potency and selectivity. For example:
- Substitution on the Pyrazole Ring: Varying substituents can influence binding affinity to target proteins.
- Piperazine Modifications: Alterations in the piperazine moiety can enhance solubility and reduce toxicity.
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyrazole derivatives, including those structurally related to this compound, against human cancer cell lines. The results indicated that certain modifications led to improved inhibitory effects on cell proliferation and increased apoptosis rates .
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, a derivative similar to this compound was tested for its ability to reduce edema and inflammatory markers in vivo. The results showed significant reductions in paw swelling and levels of inflammatory mediators compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
